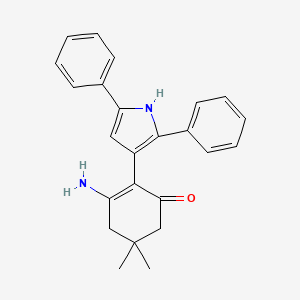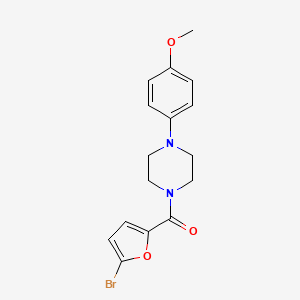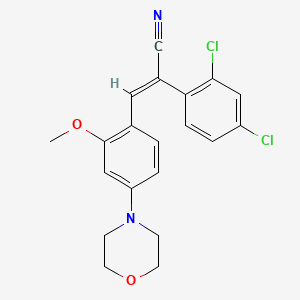![molecular formula C17H24N2O6 B4102453 2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate](/img/structure/B4102453.png)
2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate
概要
説明
2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate is a chemical compound with the molecular formula C15H22N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate typically involves the reaction of 4-methylpiperazine with 3-chloropropoxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-[3-(4-methyl-1-piperazinyl)propoxy]benzoic acid.
Reduction: Formation of 2-[3-(4-methyl-1-piperazinyl)propoxy]benzyl alcohol.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
類似化合物との比較
2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate can be compared with other similar compounds, such as:
- 2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride
- 2-[3-(4-methyl-1-piperazinyl)propoxy]benzoic acid
- 2-[3-(4-methyl-1-piperazinyl)propoxy]benzyl alcohol
These compounds share similar structural features but differ in their chemical properties and biological activities. The presence of the oxalate group in this compound makes it unique and may confer specific advantages in certain applications.
特性
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.C2H2O4/c1-16-8-10-17(11-9-16)7-4-12-19-15-6-3-2-5-14(15)13-18;3-1(4)2(5)6/h2-3,5-6,13H,4,7-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMDPXZZVGDXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-phenylethanamine;hydrochloride](/img/structure/B4102375.png)
![N-{2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4102387.png)
![5-chloro-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4102389.png)
![1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-PYRIMIDINYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4102395.png)
![2-[(3-chlorophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4102408.png)

![N-(2-bicyclo[2.2.1]heptanyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide](/img/structure/B4102420.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4102427.png)


![2,4-dichloro-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4102456.png)
![2-methyl-4-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4102459.png)
![N-[4-(benzyloxy)phenyl]-2-{4-[(cyclopentylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4102466.png)

